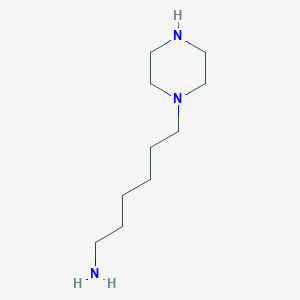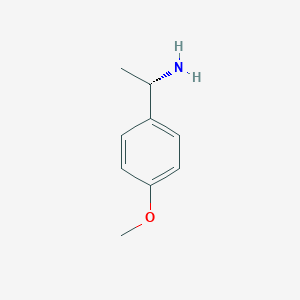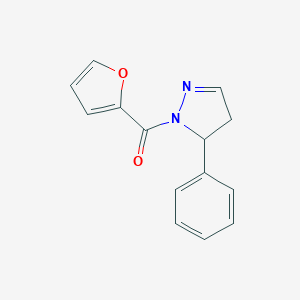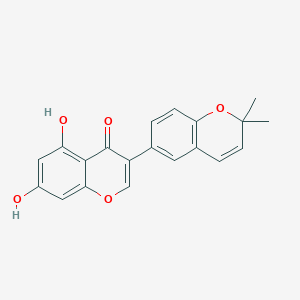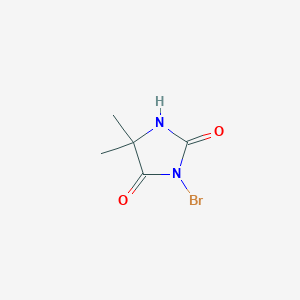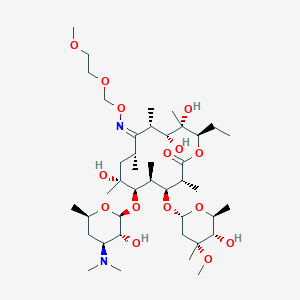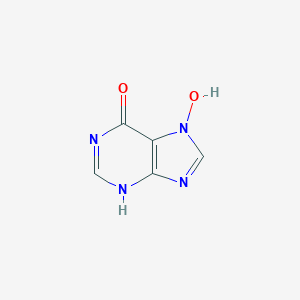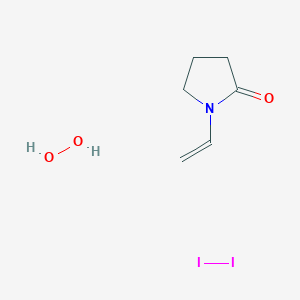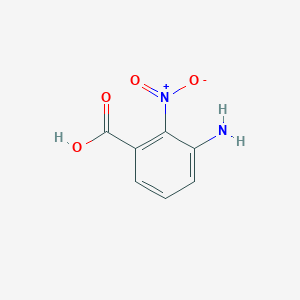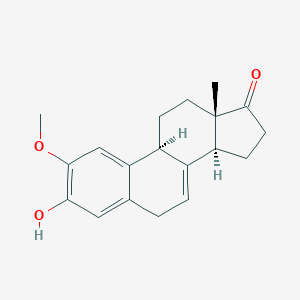
2-Methoxyequilin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxyequilin is a natural estrogenic compound found in plants such as red clover. It has been studied for its potential use in hormone replacement therapy due to its estrogenic properties.
Mécanisme D'action
2-Methoxyequilin binds to estrogen receptors in the body, which can lead to various physiological effects. It has been shown to increase bone density, improve cardiovascular health, and enhance cognitive function.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-Methoxyequilin can improve bone density by stimulating the production of osteoblasts, which are cells that build bone. It has also been shown to improve cardiovascular health by reducing inflammation and improving blood vessel function. Additionally, it has been shown to enhance cognitive function by increasing blood flow to the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of studying 2-Methoxyequilin is its natural origin, which makes it a potentially safer alternative to synthetic hormones. However, its limited availability and high cost can be a limitation for lab experiments.
Orientations Futures
Future research on 2-Methoxyequilin could focus on its potential use in cancer treatment, as well as its effects on other physiological processes such as immune function and metabolism. Additionally, further studies could investigate the optimal dose and duration of treatment with 2-Methoxyequilin for various health conditions.
Méthodes De Synthèse
2-Methoxyequilin can be synthesized from equol, which is a metabolite of the soy isoflavone daidzein. Equol can be converted to 2-Methoxyequilin through a series of chemical reactions, including demethylation and cyclization.
Applications De Recherche Scientifique
2-Methoxyequilin has been studied for its potential use in hormone replacement therapy. It has been shown to have estrogenic effects on bone density, cardiovascular health, and cognitive function. It has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of certain cancer cells.
Propriétés
Numéro CAS |
116506-46-8 |
|---|---|
Nom du produit |
2-Methoxyequilin |
Formule moléculaire |
C19H22O3 |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
(9S,13S,14S)-3-hydroxy-2-methoxy-13-methyl-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H22O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-16(20)17(22-2)10-14(11)12/h4,9-10,12,15,20H,3,5-8H2,1-2H3/t12-,15-,19-/m0/s1 |
Clé InChI |
SDAPOCMGOIRGRQ-ODYMNIRHSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3C(=CCC4=CC(=C(C=C34)OC)O)[C@@H]1CCC2=O |
SMILES |
CC12CCC3C(=CCC4=CC(=C(C=C34)OC)O)C1CCC2=O |
SMILES canonique |
CC12CCC3C(=CCC4=CC(=C(C=C34)OC)O)C1CCC2=O |
Synonymes |
2-methoxyequilin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



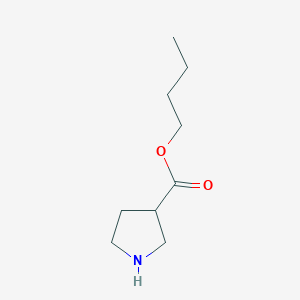
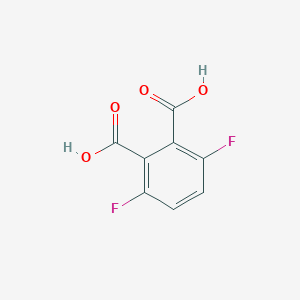
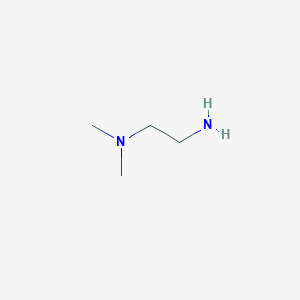
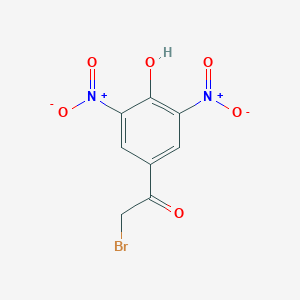
![[(R)-3-(Benzylamino)butyl]benzene](/img/structure/B50038.png)
